molecular formula C10H18O B192494 Terpineol CAS No. 98-55-5

Terpineol

Cat. No.: B192494
CAS No.: 98-55-5
M. Wt: 154.25 g/mol
InChI Key: WUOACPNHFRMFPN-UHFFFAOYSA-N
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Preparation Methods

Terpineol can be synthesized through several methods:

Chemical Reactions Analysis

Chemical Reactions of Terpineol

  • Hydration : The conversion of turpentine, specifically the α-pinene component, into this compound involves hydrating the double bond within the pinene structure, which means adding a water molecule. This reaction starts by changing a double bond into a single bond of C–C to form a carbocation with an acid catalyst. The carbocations are attacked by water molecules, forming a hydroxyl bond and becoming this compound. This reaction can produce by-products like fenchol, borneol, and cineol due to isomerization .
  • Isomerization : During this compound synthesis, various carbocation species such as pinanyl, p-menthenyl, isobornyl, fenchyl, and terpinene can form, which may lead to by-products .
  • Dehydration : At high temperatures or with prolonged reaction times, terpin hydrate molecules can undergo dehydration, leading to the formation of limonene .
  • Reaction with Hydroxyl Radicals : The rate constant for the vapor-phase reaction of α-terpineol with photochemically produced hydroxyl radicals is 1.9 x 10-10 cu cm/molecule-sec at 25 °C .
  • Ozonolysis : α-Terpineol in aqueous organic aerosols can be converted into lower volatile organic compounds when exposed to ozone .
  • Oxidation : Oxidation of α-terpineol by atmospheric air results in multiple products .

Catalytic Conversion of α-Pinene to this compound

CatalystConversion of α-Pinene (%)Selectivity for α-Terpineol (%)Reaction Time (min)Reference
TCA/Y-Zeolite665510

Reaction Conditions for this compound Production from Turpentine

Reaction ParameterOptimum ConditionReference
Temperature85 °C
Reaction Time6–8 h
Water to Feed Ratio10 mol/mol
Catalystp-Toluenesulfonic acid (PTSA)

Biological Conversions

  • Conversion to 1,8-Cineole: In tobacco species, α-terpineol can be converted to 1,8-cineole by monoterpene synthases. The conversion is initiated by a catalytic dyad, followed by a reaction via (S)-(−)-α-terpineol .

Scientific Research Applications

Biological Applications

1.1 Antioxidant Properties
Terpineol exhibits notable antioxidant activity, which is crucial for combating oxidative stress in biological systems. Its ability to scavenge free radicals makes it a potential candidate for therapeutic applications in preventing diseases related to oxidative damage .

1.2 Antimicrobial Effects
Research has demonstrated that this compound possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. For instance, studies show that α-terpineol effectively inhibits the growth of Penicillium digitatum, a common fungal pathogen in fruits . This property is valuable in both medical and agricultural contexts, providing a natural alternative to synthetic antimicrobials.

1.3 Anticancer Potential
this compound has been investigated for its anticancer properties. It has shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . Its incorporation into therapeutic formulations could enhance the efficacy of cancer treatments.

1.4 Neuroprotective Effects
Recent studies suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. Its anti-inflammatory properties contribute to this effect by reducing neuroinflammation .

Agricultural Applications

2.1 Pest Control
this compound's insecticidal properties make it an effective natural pesticide. It has been shown to repel various pests, thus serving as an eco-friendly alternative to chemical pesticides . This application is particularly relevant in organic farming practices.

2.2 Plant Growth Regulation
Research indicates that this compound can influence plant growth and development positively. It may enhance root growth and overall plant vitality, making it beneficial for agricultural productivity .

Food Preservation

3.1 Antimicrobial Food Coatings
this compound is being explored as a component of edible coatings that can extend the shelf life of food products by inhibiting microbial growth on food surfaces . This application is crucial in reducing food spoilage and waste.

3.2 Flavoring Agent
In addition to its preservative qualities, this compound is used as a flavoring agent in the food industry due to its pleasant aroma and taste profile. It is commonly found in essential oils derived from various plants .

Summary of Research Findings

The following table summarizes key findings from recent studies on the applications of this compound:

Application AreaKey FindingsReferences
AntioxidantScavenges free radicals; potential for disease prevention ,
AntimicrobialEffective against Penicillium digitatum and other pathogens ,
AnticancerInduces apoptosis; effective against various cancer cell lines ,
NeuroprotectiveReduces neuroinflammation; potential in neurodegenerative disease treatment
Pest ControlActs as a natural insect repellent ,
Food PreservationUsed in edible coatings; extends shelf life
Flavoring AgentCommonly used for its aroma and flavor

Case Study 1: Antifungal Activity

A study investigated the antifungal effects of α-terpineol on Penicillium digitatum. The results indicated a significant reduction in mycelial growth at concentrations as low as 400 μg/ml, demonstrating its potential as a natural fungicide .

Case Study 2: Neuroprotective Effects

Another research project focused on the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that this compound administration led to decreased markers of inflammation and improved cognitive function in treated subjects .

Comparison with Similar Compounds

Biological Activity

Terpineol, a monoterpene alcohol found in various essential oils, has garnered attention for its diverse biological activities, particularly its antibacterial, antifungal, and potential antiviral properties. This article delves into the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound exists in several isomeric forms, with α-terpineol being the most studied. Its chemical structure features a hydroxyl group (-OH) that is pivotal to its biological activity. The presence of this functional group enhances its interaction with biological membranes, contributing to its antimicrobial properties.

Antibacterial Activity

Recent studies have elucidated the antibacterial mechanisms of α-terpineol against various pathogens:

  • Mechanism of Action : The antibacterial activity of α-terpineol is primarily attributed to its ability to disrupt bacterial cell membranes. Research indicates that α-terpineol can form glycosidic bonds with bacterial carbohydrates and hydrogen bonds with phospholipids, leading to increased membrane rigidity and decreased fluidity. This disruption results in the leakage of intracellular contents and ultimately bacterial cell death .
  • Minimum Inhibitory Concentration (MIC) : Studies have reported an MIC of 0.78 µL/mL for α-terpineol against Escherichia coli, indicating its potency as an antibacterial agent. Time-kill assays demonstrated that α-terpineol could kill all E. coli cells at 1 × MIC within 8 hours and at 2 × MIC within 4 hours .
  • Comparative Efficacy : In a comparative study, α-terpineol exhibited significant antibacterial effects against foodborne pathogens such as Salmonella typhimurium and Staphylococcus aureus, with varying degrees of efficacy . The order of effectiveness was noted as follows:
    • E. coli O157:H7
    • S. typhimurium
    • Listeria monocytogenes
    • S. aureus

Table 1: Antibacterial Activity of α-Terpineol Against Various Pathogens

PathogenMIC (µL/mL)Time to Kill (hours)
Escherichia coli0.784 (2 × MIC)
Salmonella typhimuriumNot specifiedNot specified
Listeria monocytogenesNot specifiedNot specified
Staphylococcus aureusNot specifiedNot specified

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. Research indicates that it can inhibit the growth of various fungal species, making it a candidate for applications in food preservation and medical treatments against fungal infections.

Potential Antiviral Properties

Emerging studies suggest that this compound may possess antiviral properties, particularly in the context of respiratory viruses like SARS-CoV-2. While direct evidence is still being explored, this compound's role in modulating immune responses and reducing inflammation may contribute to its potential efficacy against viral infections .

Case Studies

  • Antibacterial Efficacy : A study conducted on the antibacterial effects of α-terpineol against foodborne pathogens revealed significant reductions in bacterial counts within one hour of exposure at a concentration of 0.8% (v/v). This rapid action highlights its potential for use in food safety applications .
  • Morphological Changes Induced : Transmission electron microscopy studies showed that exposure to α-terpineol led to significant morphological changes in bacterial cells, including cell wall rupture and cytoplasmic condensation, further supporting its mechanism of action as an effective antibacterial agent .

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for optimizing α-terpineol synthesis from α-pinene?

To enhance synthesis efficiency, a triacid composite system (propionic, citric, and phosphoric acids) is effective. Key parameters include a reactant mass ratio of 1:1:2:0.05:0.1 (α-pinene:water:propionic acid:citric acid:phosphoric acid), 70°C reaction temperature, and 24-hour duration, achieving 99% α-pinene conversion and 54.9% terpineol selectivity. Adding 40% monocyclic monoterpene by-products improves selectivity to 76% . Post-synthesis analysis should use gas chromatography (GC) to quantify this compound, hydrate, and propionate content.

Q. How can researchers standardize cytotoxicity assays for α-terpineol across cell lines?

Use a panel of cancer cell lines (e.g., NCI-H69, HCT-116) and normal cells (e.g., PBMCs) to assess selectivity. Employ dose-response curves with serial dilutions (e.g., 2-fold from 12.5 mM) and calculate IC50 values via Probit analysis. Include controls for resistance factors (e.g., Pgp/GSH-associated resistance) and validate results with flow cytometry for cell cycle arrest (G0/G1 accumulation) . Standardize incubation times (24–48 hours) and replicate experiments to address variability in IC50 values across studies (e.g., 0.26 mM in NCI-H69 vs. 12.46 µg/mL in HeLa cells) .

Q. What are the best practices for characterizing α-terpineol’s antioxidant properties?

Use in vitro assays such as DPPH radical scavenging and FRAP, coupled with LC-MS to identify oxidation products. Compare results across biological matrices (e.g., plant extracts vs. synthetic this compound) and validate with in vivo models (e.g., murine inflammation assays). Reference NIST data (CAS 98-55-5) for structural verification .

Advanced Research Questions

Q. How does α-terpineol modulate NF-κB signaling in cancer cells, and what experimental designs validate this?

α-Terpineol inhibits NF-κB nuclear translocation via dose-dependent suppression (e.g., 3–6 mM in U937-GTB cells). Validate using:

  • Gene expression microarrays : Track downregulation of NF-κB-regulated genes (e.g., IL-1β, EGFR, AKT1S1) with fold changes <0.6 .
  • Kinase profiling : Assess inhibition of JNK1 (43% at 0.64 mM) and IKBKB (23% at 5.8 mM) in cell-free systems .
  • Immunofluorescence assays : Quantify nuclear-cytoplasmic intensity differences to measure translocation inhibition .

Q. What strategies resolve contradictions in α-terpineol’s apoptotic vs. cytostatic effects across studies?

Discrepancies arise from cell-type specificity and concentration thresholds. For example:

  • Apoptosis : Observed in HeLa cells at IC50 (6.23 µg/mL) via acridine orange staining and sub-G0/G1 accumulation .
  • Cytostasis : Dominates in MCF-7 cells via G0/G1 arrest (52.78% at 6.23 µg/mL) without significant apoptosis . Resolve by conducting parallel assays (e.g., Annexin V/PI staining, caspase-3 activation) and correlating outcomes with p53 status and Bcl-2 family protein expression .

Q. How can researchers leverage -omics approaches to elucidate α-terpineol’s multi-target mechanisms?

  • Transcriptomics : Use Affymetrix microarrays to identify pathways like apoptosis (e.g., BAG1/3 downregulation) and cell cycle arrest .
  • Proteomics : Perform phosphoproteomics to map kinase inhibition (e.g., JAK3, AKT1) .
  • Metabolomics : Track this compound-derived metabolites (e.g., terpin hydrate) in tumor microenvironments using LC-HRMS .

Q. What experimental designs improve α-terpineol’s tumor selectivity in preclinical models?

  • Xenograft models : Compare tumor regression (e.g., colorectal HCT-116) vs. toxicity in PBMCs, targeting a selectivity ratio >3 .
  • Combinatorial therapy : Screen synergies with doxorubicin or kinase inhibitors using Chou-Talalay analysis .
  • Pharmacokinetics : Measure bioavailability via HPLC-MS after oral/intraperitoneal administration in murine models .

Q. Methodological Considerations

Q. What statistical frameworks are optimal for analyzing α-terpineol’s dose-response data?

Use nonlinear regression (e.g., log(inhibitor) vs. normalized response) to calculate IC50/EC50. Apply Student’s t-test or ANOVA for group comparisons (p<0.05) and report mean ± SD. For microarray data, apply Benjamini-Hochberg correction to limit false discovery rates .

Q. How should researchers address batch variability in this compound extracted from natural sources?

Implement GC-MS fingerprinting with reference to NIST libraries (CAS 8006-39-1) . Normalize bioactivity data to this compound purity (>95%, verified via HPLC) and document extraction parameters (e.g., steam distillation time, solvent polarity) .

Q. What guidelines ensure reproducibility in this compound-related preclinical studies?

Follow NIH reporting standards: detail cell culture conditions (e.g., CO2 levels, media), in vivo protocols (IACUC-approved), and raw data deposition in repositories like Figshare. Use the ARRIVE checklist for animal studies .

Properties

IUPAC Name

2-(4-methylcyclohex-3-en-1-yl)propan-2-ol
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InChI

InChI=1S/C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9,11H,5-7H2,1-3H3
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InChI Key

WUOACPNHFRMFPN-UHFFFAOYSA-N
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Canonical SMILES

CC1=CCC(CC1)C(C)(C)O
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Molecular Formula

C10H18O
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Related CAS

68540-43-2 (hydrochloride salt)
Record name alpha-Terpineol
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DSSTOX Substance ID

DTXSID5026625
Record name alpha-Terpineol
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Molecular Weight

154.25 g/mol
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Physical Description

Liquid, White solid with an odor of lilac; [HSDB] Some forms are liquid; [Merck Index] White low melting solid; mp = 31-32 deg C; [MSDSonline], colourless, viscous liquid with a lilac-like odour
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Boiling Point

218-221 °C
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Solubility

1:8 OR MORE IN 50% ALCOHOL; SOL IN PROPYLENE GLYCOL, Very soluble in benzene, acetone, Very soluble in alcohol, ether, In water, 7100 mg/L at 25 °C, slightly soluble in glycerol and water, 1 ml in 2 ml 70% alcohol; 1 ml in 4 ml 60% alcohol (in ethanol)
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Density

0.935 at 20 °C/20 °C, 0.930-0.936
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Vapor Pressure

0.04 [mmHg], VP: 5 mm Hg at 80 to 81 mm Hg /L-alpha-Terpineol/, 0.0423 mm Hg at 24 °C
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Color/Form

Colorless solid, Pure alpha-isomer is white, crystalline powder

CAS No.

98-55-5, 8000-41-7, 8006-39-1, 10482-56-1
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Melting Point

35-40 °C, Viscous at room temperature; mp: 40-41 °C /d-isomer/; congealing point: +2 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Terpineol

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